Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 3,4-dichlorophenyl substituent, and a piperidine ring esterified at the 4-position. Its structural complexity arises from the hybridization of three pharmacologically significant motifs:
- Thiazolo[3,2-b][1,2,4]triazole: A bicyclic system combining thiazole and triazole rings, known for diverse bioactivities, including antimicrobial and antifungal properties .
- Piperidine-4-carboxylate ester: A saturated six-membered nitrogen ring with a polar ester group, modulating solubility and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 1-[(3,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3S/c1-3-16-24-21-27(25-16)19(28)18(31-21)17(13-5-6-14(22)15(23)11-13)26-9-7-12(8-10-26)20(29)30-4-2/h5-6,11-12,17,28H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWGXFGBWZQYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS Number: 886907-43-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 483.4 g/mol. The structure features a piperidine ring and a thiazole-triazole moiety which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24Cl2N4O3S |
| Molecular Weight | 483.4 g/mol |
| CAS Number | 886907-43-3 |
The compound's mechanism of action is hypothesized to involve interaction with various biological targets including enzymes and receptors. Specifically, the thiazole and triazole components may contribute to antimicrobial and anti-inflammatory activities by inhibiting specific pathways in microbial cells or modulating immune responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study comparing various derivatives found that certain structural modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For example:
| Compound | Activity Type | Efficacy |
|---|---|---|
| Ethyl 1-(dichlorophenyl)... | Antibacterial | Effective against S. aureus |
| Ethyl 1-(dichlorophenyl)... | Antifungal | Effective against C. albicans |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophage models. These findings suggest that it may have therapeutic potential in treating inflammatory diseases.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups.
Research Findings
Recent literature has highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Mechanism : The presence of the thiazole moiety is crucial for binding to bacterial cell membranes, disrupting their integrity and leading to cell death.
- Pharmacodynamics : Studies indicate that the compound exhibits dose-dependent effects on inflammatory pathways, suggesting potential for dosage optimization in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs, focusing on substituent effects, heterocyclic systems, and bioactivity.
Table 1: Comparative Analysis of Key Structural and Functional Features
Substituent Effects on Bioactivity
- Chlorine’s larger atomic radius may also improve hydrophobic interactions in enzyme binding pockets. In contrast, the 4-methoxyphenyl group in introduces electron-donating properties, which could reduce oxidative stability but improve solubility.
Heterocyclic Modifications :
- Piperidine vs.
Structural and Crystallographic Insights
- Ring Puckering and Planarity :
- The planarity of the thiazolo-triazole core (as inferred from ) is critical for stacking interactions in enzyme active sites. The triazolothiadiazole system in exhibits a dihedral angle of 74.34° with its benzene ring, whereas the target compound’s fused thiazolo-triazole may adopt a more planar conformation, optimizing binding.
- Synthetic Pathways :
- The use of POCl₃ in cyclization reactions (common in ) suggests that the target compound’s synthesis likely involves similar electrophilic activation steps.
Q & A
Q. What are the critical steps and reagents involved in synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core, followed by coupling with a dichlorophenyl group and piperidine-4-carboxylate moiety. Key reagents include hydrazine hydrate for cyclization (to form triazole rings) and coupling agents like phosphorus oxychloride for esterification or amidation. Solvents such as dimethylformamide (DMF) or toluene are used for their polarity and boiling points, while catalysts like sodium hydride or bases (e.g., triethylamine) facilitate nucleophilic substitutions . Temperature control (e.g., reflux for cyclization) and inert atmospheres (N₂/Ar) are critical to avoid side reactions.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify proton environments and carbon frameworks, particularly to confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm) and piperidine ring (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy identifies functional groups like the hydroxyl (broad peak ~3200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
Begin with in vitro enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) to assess binding affinity. Use fluorescence-based assays or microplate readers for high-throughput screening. For antimicrobial activity, follow CLSI guidelines with bacterial/fungal strains (e.g., S. aureus, C. albicans) and measure minimum inhibitory concentrations (MICs) . Cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) can preliminarily indicate cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Employ Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Higher temps (80–100°C) accelerate cyclization but risk decomposition; lower temps (40–60°C) favor selectivity.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require longer reaction times.
- Catalyst loading : Sodium hydride (1.2–1.5 equiv) balances reactivity and side-product formation.
Use HPLC or GC-MS to monitor reaction progress and quantify intermediates. For example, highlights tetrabutylammonium hydroxide (TBAH) as a titrant to optimize pH-sensitive steps .
Q. How do structural analogs with modified piperidine or thiazole groups affect bioactivity?
Compare analogs from and :
- Piperidine vs. piperazine : Piperazine derivatives (e.g., ethyl 4-[7-(4-methoxyphenyl)-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate) show enhanced solubility but reduced CNS penetration due to increased polarity.
- Thiazole substitution : Replacing the hydroxyl group with methoxy (e.g., ethyl 1-{[2-(4-methoxyphenoxy)-thiazol-5-yl]methyl}piperidine-4-carboxylate) reduces antifungal activity but improves metabolic stability .
Quantitative Structure-Activity Relationship (QSAR) modeling can predict modifications for target specificity.
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Pharmacokinetics : Poor oral bioavailability (e.g., due to ester hydrolysis) may explain reduced in vivo efficacy. Use LC-MS/MS to measure plasma concentrations and identify metabolites.
- Off-target effects : Proteomics profiling (e.g., affinity chromatography with tagged compounds) can detect unintended interactions. For instance, ’s docking studies on 14-α-demethylase (PDB:3LD6) revealed off-target binding to cytochrome P450 enzymes .
Q. What computational methods validate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like fungal lanosterol 14α-demethylase. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100 ns trajectories.
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities. applied docking to prioritize compounds for antifungal testing .
Q. Methodological Guidelines
- Synthesis Troubleshooting : If yields drop below 40%, check moisture-sensitive steps (e.g., NaH reactions) or replace DMF with anhydrous acetonitrile .
- Data Reproducibility : Use standardized protocols (e.g., USP guidelines for dissolution testing) and cross-validate NMR spectra with COSY/HSQC for ambiguous peaks.
- Ethical Compliance : For in vivo studies, follow OECD 423 guidelines for acute toxicity testing and obtain IACUC approval.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
